[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a diethylamino group attached to a propyl chain, which is further connected to a pyrazole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Attachment of the Propyl Chain: The diethylamino group is introduced via a nucleophilic substitution reaction, where the pyrazole derivative is reacted with 3-chloropropylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
[3-(diethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with dimethylamino group instead of diethylamino.
[3-(diethylamino)propyl][(1-phenyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a phenyl group instead of a methyl group on the pyrazole ring.
Uniqueness
The uniqueness of [3-(diethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields.
Properties
Molecular Formula |
C12H24N4 |
---|---|
Molecular Weight |
224.35 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(1-methylpyrazol-4-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C12H24N4/c1-4-16(5-2)8-6-7-13-9-12-10-14-15(3)11-12/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
FEOBJONVJXTWSV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNCC1=CN(N=C1)C |
Origin of Product |
United States |
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